Fimepinostat
Overview
Description
Fimepinostat, also known as CUDC-907, is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, with potential antineoplastic activity . It has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .
Molecular Structure Analysis
The molecular formula of Fimepinostat is C23H24N8O4S . Its molecular weight is 508.6 g/mol . The IUPAC name is N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide .Scientific Research Applications
Cancer Treatment, Especially in Lymphoma
- Fimepinostat demonstrated efficacy in patients with relapsed/refractory diffuse large and high-grade B-cell lymphomas, especially those with increased MYC protein expression and/or MYC gene rearrangement/copy number gain (Landsburg et al., 2021).
- It is a first-in-class oral small molecule inhibitor of histone deacetylase and phosphatidylinositol 3-kinase, showing prolonged durations of response in patients with MYC-altered relapsed/refractory diffuse large B-cell lymphoma/high-grade B-cell lymphoma (Landsburg et al., 2018).
HIV-1 Latency Reversal
- Fimepinostat has been tested for its potential to reverse HIV-1 latency in infected cell lines and CD4+ T cells from HIV-1-infected donors on long-term combination antiretroviral therapy. It showed potent latency-reversing potential without inducing T cell activation and proliferation, making it a candidate for further investigation in the context of HIV-1 cure-related trials (Gunst et al., 2019).
General Description and Mechanism
- Fimepinostat is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, potentially preventing the activation of the PI3K-AKT-mTOR signal transduction pathway, which is often overactivated in many cancer cell types (2020, Definitions).
Combination Therapy Studies
- There is ongoing research into the safety, tolerability, pharmacokinetics, and preliminary efficacy of fimepinostat in combination with other anti-cancer therapies, such as venetoclax, in patients with relapsed/refractory lymphoma (Younes et al., 2019).
Safety And Hazards
Future Directions
Fimepinostat has shown potential as a latency-reversing agent in HIV-1 cure-related trials . It has also been suggested that Fimepinostat could be used in combination with other therapies to prevent or overcome drug resistance mechanisms . Further investigation is warranted to explore these possibilities .
properties
IUPAC Name |
N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXJLIFIIOYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712307 | |
Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fimepinostat | |
CAS RN |
1339928-25-4 | |
Record name | Fimepinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fimepinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIMEPINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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